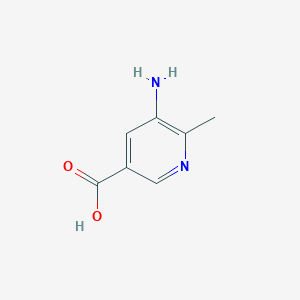

5-Amino-6-methylpyridine-3-carboxylic acid

Descripción general

Descripción

5-Amino-6-methylpyridine-3-carboxylic acid is a chemical compound that has been structurally characterized using X-ray single crystal analysis . It is an intermediate of the drug etoricoxib, a non-steroidal anti-inflammatory drug used for the treatment of arthritis and osteoarthritis . It is also used as an organic intermediate .

Synthesis Analysis

The synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This method has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines, demonstrating the robustness of the developed methodology .Molecular Structure Analysis

The molecular structure of 5-Amino-6-methylpyridine-3-carboxylic acid is characterized by a pyridine ring with a carboxylic acid group at the 3-position, an amino group at the 5-position, and a methyl group at the 6-position .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-6-methylpyridine-3-carboxylic acid include a molecular weight of 152.15 g/mol, a topological polar surface area of 76.2 Ų, and a complexity of 161 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

- Summary of the Application : 5-Amino-6-methylpyridine-3-carboxylic acid is used in the synthesis of novel pyridine derivatives via Suzuki Cross-Coupling Reaction . These derivatives have potential applications in medicinal chemistry .

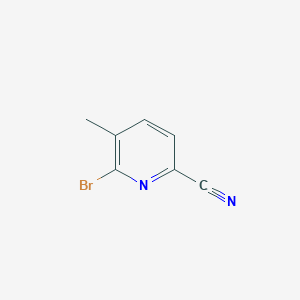

- Methods of Application : The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .

- Results or Outcomes : The reaction resulted in the production of novel pyridine derivatives in moderate to good yield .

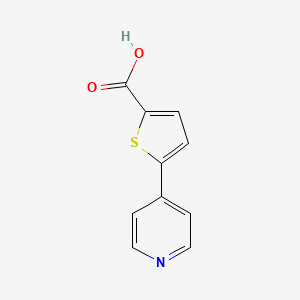

- Summary of the Application : 6-Methylpyridine-3-carboxylic acid is used in the synthesis of coordination complexes .

- Methods of Application : The synthesis involves the reaction of 6-methylpyridine-3-carboxylic acid with nickel to form a coordination complex .

- Results or Outcomes : The resulting complex was structurally characterized using X-ray single crystal analysis .

Application in Medicinal Chemistry

Application in Coordination Chemistry

- Summary of the Application : Pyridine derivatives, including pyridine carboxylic acids, are important in microbial degradation processes . They occur largely as a result of human activities and can be derivatized to form a wide variety of xenobiotic compounds ranging from drugs to pesticides .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

- Summary of the Application : Pyridine-2-carboxylic acid is used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .

- Methods of Application : The synthesis involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .

- Results or Outcomes : The reaction produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

- Summary of the Application : 2-Chloro-6-methylpyridine-3-carboxylic acid is used in the synthesis of a compound required for the preparation of a europium complex for staining the nucleolus of NIH 3T3, HeLa, and HDF cells .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

Application in Microbial Degradation

Application in Multi-component Synthesis

Application in Staining Biological Cells

- Summary of the Application : The efficient synthesis of a series of novel pyridine derivatives via palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been described . These novel pyridine derivatives have potential applications in quantum mechanical investigations and biological activities .

- Methods of Application : The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction .

- Results or Outcomes : The reaction resulted in the production of novel pyridine derivatives in moderate to good yield .

- Summary of the Application : 6-Methylpyridine-3-carboxylic acid is used in the synthesis of coordination complexes .

- Methods of Application : The synthesis involves the reaction of 6-methylpyridine-3-carboxylic acid with nickel to form a coordination complex .

- Results or Outcomes : The resulting complex was structurally characterized using X-ray single crystal analysis .

Application in Quantum Mechanical Investigations and Biological Activities

Application in Synthesis of Coordination Complexes

Propiedades

IUPAC Name |

5-amino-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQUXBVINRXSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621432 | |

| Record name | 5-Amino-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-methylpyridine-3-carboxylic acid | |

CAS RN |

91978-75-5 | |

| Record name | 5-Amino-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

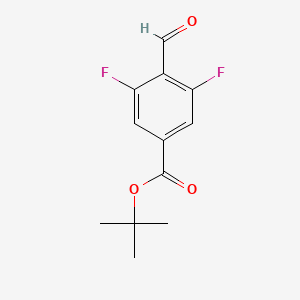

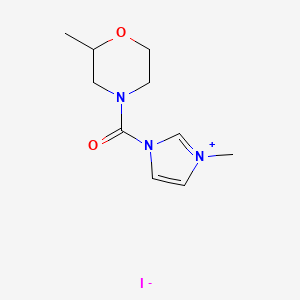

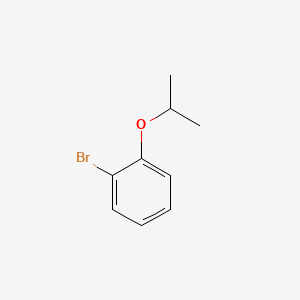

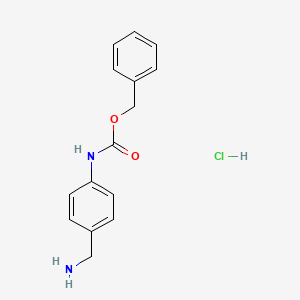

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.